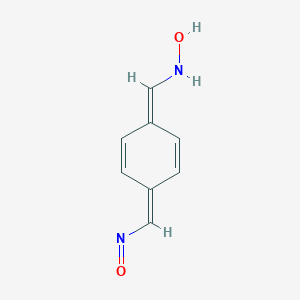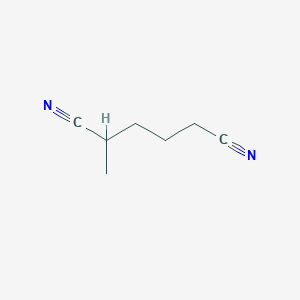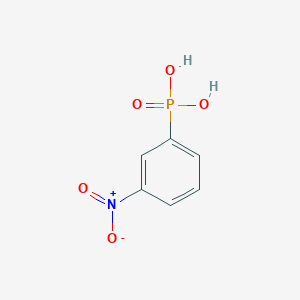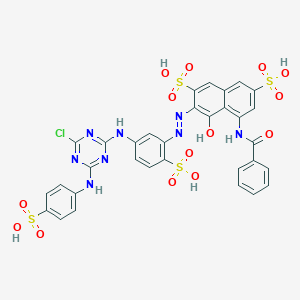
Terephthalaldehyde dioxime
Descripción general
Descripción
Terephthalaldehyde dioxime, also known as (1E,4E)-terephthalaldehyde oxime or 1,4-Benzenedicarboxaldehyde dioxime, is a chemical compound with the molecular formula C8H8N2O2 . It is one of the isomers of benzene dicarboxaldehyde, where the aldehyde moieties are positioned in the para conformation on the benzene ring .
Molecular Structure Analysis
The molecular structure of Terephthalaldehyde dioxime consists of a benzene ring with aldehyde moieties in the para conformation . The compound forms monoclinic crystals in the space group P2 1 /a .Physical And Chemical Properties Analysis
Terephthalaldehyde dioxime has a molecular weight of 164.16 g/mol . It has a topological polar surface area of 65.2 Ų and a complexity of 152 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Solid-Phase Extraction System for the Recovery of Rare-Earth Elements
Terephthalaldehyde dioxime has been used in the synthesis of ion-exchange resins, which are used as a solid-phase extraction system for the recovery of rare-earth elements . These elements are critical for many countries as they are involved in most high technology devices . The ion-exchange resins were synthesized involving the condensation of terephthalaldehyde with resorcinol under alkaline conditions .
Magnetic Solid-Phase Extraction of AFM1 and AFM2 in Milk
A magnetic covalent organic framework (M-COF) was designed using 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde (a derivative of 1,4-Benzenedicarboxaldehyde dioxime) and 4′,5′-bis (4-aminophenyl)- [1,1′:2′,1″-terphenyl]-4,4″-diamine as monomers . This M-COF was used as a sorbent for magnetic solid-phase extraction (MSPE) of AFM1 and AFM2 in milk, followed by LC–MS/MS analysis .
Synthesis of Fused Bis-benzoquinoline Derivatives
Terephthalaldehyde can be used as a starting material for the synthesis of fused bis-benzoquinoline derivatives . This is achieved by reacting it with arylamines and cyclic ketones through a one-pot three-component reaction .
Photochemical Synthesis of 5,10-Disubstituted Helicenes
Terephthalaldehyde is also used in the photochemical synthesis of 5,10-disubstituted helicenes . This is done by reacting it with benzyl cyanide via a Knoevenagel reaction .
Synthesis of Nitronyl Nitroxide Radical
Terephthalaldehyde is used in the synthesis of a nitronyl nitroxide (NIT) radical with a pyrimidiniumolate unit . These radicals are useful precursors for building molecular magnets .
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalaldehyde dioxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of terephthalaldehyde dioxime highlighted in recent research?
A1: Terephthalaldehyde dioxime is investigated as a building block for synthesizing polymers with unique properties. For instance, it's used in creating polyurethanes containing oxime-urethane groups within the polymer backbone []. These groups are particularly interesting due to their ability to release amines upon exposure to UV light, essentially acting as photobase generators. This photobase generation property has potential applications in photolithography and as catalysts for various chemical reactions.
Q2: How does the incorporation of terephthalaldehyde dioxime into polymers affect their properties and potential applications?
A2: Incorporating terephthalaldehyde dioxime into polyurethanes introduces oxime-urethane groups, which are sensitive to UV light []. Upon UV irradiation, these groups undergo photolysis, leading to the generation of amines. This photogenerated amine functionality imparts the polymer with the ability to act as a photobase. This characteristic is particularly useful in applications such as the crosslinking of other polymers, as demonstrated with poly(glycidyl methacrylate) []. The photobase generated by the modified polyurethane catalyzes the crosslinking reaction, enhancing its efficiency. This approach presents a novel method for controlling polymer properties through light exposure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)






![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)

